molecular formula C13H25NO4 B1398790 tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate CAS No. 1889723-28-7

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate

Cat. No.: B1398790
CAS No.: 1889723-28-7
M. Wt: 259.34 g/mol
InChI Key: QKROPQUBOADSEC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and a tetrahydropyran (oxan-4-yl) moiety. This compound is primarily used in organic synthesis as an intermediate for peptide and small-molecule drug development. Its structure combines hydrophilic (hydroxyl, oxane) and hydrophobic (tert-butyl) components, making it valuable for modulating solubility and reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKROPQUBOADSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamic acid ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Functional Implications Reference
tert-Butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate Hydroxyl group at position 1 C₁₃H₂₅NO₄ Enhanced hydrogen bonding capacity
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate Oxo group replaces hydroxyl at position 1 C₁₃H₂₃NO₄ Increased electrophilicity; reduced H-bonding
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate 3-Fluorophenyl substituent; oxo group C₁₅H₁₈FNO₃ Improved lipophilicity; potential bioactivity
tert-Butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate Biphenyl-4-yl group instead of oxan-4-yl C₂₁H₂₇NO₃ Enhanced π-π stacking; rigid hydrophobic core
tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate Hydrazinyl and oxo groups C₉H₁₉N₃O₄ Nucleophilic reactivity; metal coordination
SARS-CoV-2 main protease inhibitor analog* Pyrrolidin-2-one and benzylcarbamoyl groups C₃₄H₄₄N₆O₈ Enzyme inhibition; antiviral activity

*Example of a bioactive derivative with complex functionalization.

Structural and Functional Analysis

  • Hydroxyl vs. Oxo Groups : The hydroxyl group in the parent compound facilitates hydrogen bonding, critical for solubility and intermolecular interactions. Replacement with an oxo group (e.g., ) introduces a ketone, enhancing electrophilicity but reducing polar interactions, which may affect crystallization or binding in biological systems.
  • Aromatic vs. Heterocyclic Substituents : Fluorophenyl () or biphenyl () groups increase aromaticity and lipophilicity, favoring membrane permeability in drug candidates. In contrast, the oxan-4-yl group (tetrahydropyran) provides conformational flexibility and moderate polarity.
  • Hydrazinyl Derivatives : Compounds like introduce hydrazine, enabling chelation or crosslinking reactions, useful in metalloenzyme inhibition or polymer synthesis.
  • Bioactive Derivatives : The SARS-CoV-2 main protease inhibitor () demonstrates how carbamate scaffolds can be functionalized with heterocycles (e.g., pyrrolidin-2-one) and bulky substituents to achieve target-specific activity.

Biological Activity

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate, identified by its CAS number 1889723-28-7, is a carbamate derivative notable for its potential biological activities. This compound has garnered interest due to its structural features, which may confer unique pharmacological properties. This article explores its biological activity through various studies, including in vitro and in vivo experiments, and presents relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₅NO₄, with a molecular weight of 259.34 g/mol. The compound features a tert-butyl group, a hydroxy group, and an oxan-4-yl moiety, which may influence its interaction with biological targets.

Structural Representation

PropertyValue
CAS Number1889723-28-7
Molecular FormulaC₁₃H₂₅NO₄
Molecular Weight259.34 g/mol
SMILESCC(C)(C)OC(=O)NC(CO)CC1CCOCC1

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates potential applications in neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

A study examining similar carbamate derivatives has shown that compounds with structural similarities can exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ). These compounds can inhibit acetylcholinesterase and β-secretase activities, thereby reducing the aggregation of Aβ and promoting neuronal survival in models of Alzheimer's disease .

Case Study:
In a comparative analysis involving various carbamates, it was found that certain derivatives could significantly lower the levels of TNF-α and other pro-inflammatory cytokines in astrocyte cultures exposed to Aβ. This suggests that this compound may similarly modulate inflammatory pathways and protect neuronal cells from Aβ-induced damage.

While specific studies on this compound are scarce, the proposed mechanisms based on related compounds include:

  • Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in neurodegenerative processes.
  • Reduction of Inflammatory Cytokines : Compounds with similar structures have demonstrated the ability to reduce TNF-α and IL-6 levels in cell cultures exposed to neurotoxic agents.
  • Protection Against Oxidative Stress : The presence of hydroxyl groups may confer antioxidant properties, aiding in cellular protection.

Comparative Analysis with Related Compounds

To further understand the potential biological activity of this compound, we can compare it with other known carbamates:

Compound NameBiological Activity
tert-butyl N-[2-hydroxyethyl]carbamateModerate neuroprotective effects
tert-butyl N-[1-hydroxyphenylpropan-2-yl]carbamateInhibits β-secretase activity
tert-butyl N-[4-hydroxyphenylpropan-2-yl]carbamateAnti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Reactant of Route 2
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.